molecular formula C23H22ClNO3 B5180019 4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide

4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide

Cat. No.: B5180019
M. Wt: 395.9 g/mol
InChI Key: QMOMDBHRCVDLGT-UHFFFAOYSA-N
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Description

4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide is an organic compound characterized by its complex aromatic structure. This compound features a benzamide core substituted with a 4-chlorobenzyl group, a 3,4-dimethylphenyl group, and a 3-methoxy group. Such structural diversity often imparts unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 3,4-dimethylaniline to yield the benzamide.

    Introduction of the 4-Chlorobenzyl Group: The next step involves the nucleophilic substitution reaction where the benzamide is treated with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorobenzyl group.

    Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of high-throughput screening methods to optimize reaction conditions and yields is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a potential candidate for binding studies and drug design.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into these activities can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable for creating materials with specific characteristics.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide depends on its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-hydroxybenzamide
  • 4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-ethoxybenzamide
  • 4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methylbenzamide

Uniqueness

Compared to similar compounds, 4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity and specificity for certain molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO3/c1-15-4-10-20(12-16(15)2)25-23(26)18-7-11-21(22(13-18)27-3)28-14-17-5-8-19(24)9-6-17/h4-13H,14H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOMDBHRCVDLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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